4-(Ethylsulfonyl)phenylboronic acid
Overview
Description
4-(Ethylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C₈H₁₁BO₄S. It is a boronic acid derivative featuring an ethylsulfonyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Mode of Action
The mode of action of 4-(Ethylsulfonyl)phenylboronic acid is primarily through its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature . These factors can influence the efficacy and stability of this compound in its role as a reagent in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing ethylsulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Electrophilic Aromatic Substitution: Typical reagents include electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Electrophilic Aromatic Substitution: The products depend on the electrophile used, resulting in substituted aromatic compounds.
Scientific Research Applications
4-(Ethylsulfonyl)phenylboronic acid is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the ethylsulfonyl group.
4-(Methanesulfonyl)phenylboronic Acid: Similar to 4-(Ethylsulfonyl)phenylboronic acid but with a methanesulfonyl group instead of an ethylsulfonyl group.
4-(Methylsulfonyl)phenylboronic Acid: Another similar compound with a methylsulfonyl group.
Uniqueness
This compound is unique due to the presence of the ethylsulfonyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBNDDGEVPNUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956694 | |
Record name | [4-(Ethanesulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-24-6 | |
Record name | [4-(Ethanesulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Ethylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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